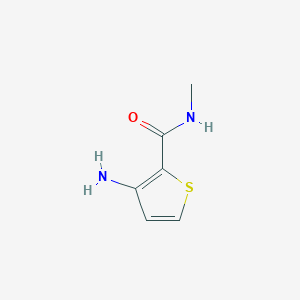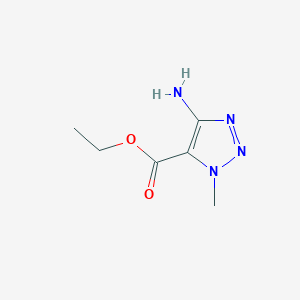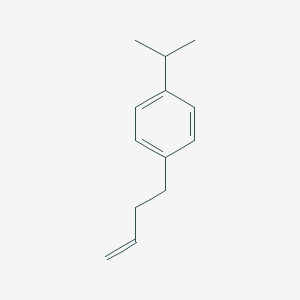
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate, commonly known as ATP-Azide, is a modified form of adenosine triphosphate (ATP) that has been widely used in scientific research. This modified nucleotide has a photo-reactive azide group attached to its phenacyl thioether moiety, which allows it to be used as a tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the photochemical reaction of the azide group with nearby biomolecules, such as proteins or nucleic acids. Upon exposure to light, the azide group undergoes a cycloaddition reaction with the nearby biomolecule, forming a covalent bond. This covalent bond can then be used to study the interaction between 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate and the biomolecule of interest.
Biochemical and physiological effects:
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been shown to have minimal biochemical and physiological effects on cells and tissues. Its modification of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate does not significantly alter the function of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate in biological systems, and it has been shown to be non-toxic and non-immunogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in lab experiments include its ability to selectively label biomolecules with minimal interference to their function, its photo-reactive nature, and its ease of use. However, the limitations of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide include its relatively high cost, its potential for non-specific labeling, and the need for specialized equipment for photo-activation.
Zukünftige Richtungen
There are several potential future directions for the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in scientific research. These include the development of new labeling techniques using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide, the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in the study of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent processes in living cells, and the development of new photo-reactive nucleotides for use in biological systems.
In conclusion, 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide is a modified form of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate that has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, and its minimal biochemical and physiological effects make it a useful tool in lab experiments. With ongoing research and development, 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has the potential to be used in new and innovative ways in the study of biological systems.
Synthesemethoden
The synthesis of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the modification of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate by attaching an azide group to its phenacyl thioether moiety. This modification can be achieved using various chemical methods, including the use of azide-containing reagents and catalysts. The resulting 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide can then be purified using chromatography techniques to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, including protein labeling, protein-protein interaction studies, and nucleic acid labeling. 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has also been used in the study of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent processes, such as 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphatease activity and 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent transport.
Eigenschaften
CAS-Nummer |
149891-83-8 |
|---|---|
Produktname |
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate |
Molekularformel |
C17H21N6O15P3S |
Molekulargewicht |
674.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-[4-amino-5-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H21N6O15P3S/c18-15-12(42-7-10(24)8-1-3-9(4-2-8)21-22-19)5-23(17(27)20-15)16-14(26)13(25)11(36-16)6-35-40(31,32)38-41(33,34)37-39(28,29)30/h1-5,11,13-14,16,25-26H,6-7H2,(H,31,32)(H,33,34)(H2,18,20,27)(H2,28,29,30)/t11-,13-,14-,16-/m1/s1 |
InChI-Schlüssel |
GFOKTJKDALJCDV-XKVFNRALSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Synonyme |
5-((4-azidophenacyl)thio)cytidine-5'-triphosphate 5-APAS-CTP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)



